

6-Chloro-2-methylhept-2-ene IUPAC name and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-2-methylhept-2-ene

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Technical Guide: 6-Chloro-2-methylhept-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Chloro-2-methylhept-2-ene**, a halogenated alkene of interest in synthetic organic chemistry. The document details its chemical identity, physicochemical properties, a probable synthetic route with a detailed experimental protocol, and a logical workflow for its preparation. Due to the limited availability of experimental data in public literature, this guide combines established general methodologies with computational data to serve as a valuable resource for researchers.

Chemical Identity and Properties

6-Chloro-2-methylhept-2-ene is a monochlorinated derivative of 2-methylhept-2-ene. Its chemical structure features a trisubstituted double bond and a chiral center at the carbon atom bearing the chlorine atom.

IUPAC Name: **6-chloro-2-methylhept-2-ene**^[1] CAS Number: 80325-37-7^{[1][2]} Molecular Formula: C₈H₁₅Cl^{[1][2]} Synonyms: (+/-)-6-chloro-2-methyl-2-heptene, 2-chloro-6-methyl-5-heptene, 2-Heptene, 6-chloro-2-methyl-[2]

Physicochemical Properties

Experimental physical and spectral data for **6-Chloro-2-methylhept-2-ene** are not extensively reported in the available literature. The following table summarizes key computed physicochemical properties.

Property	Value	Source
Molecular Weight	146.66 g/mol	PubChem[1]
Exact Mass	146.0862282 Da	PubChem[1]
XLogP3-AA (LogP)	3.6	PubChem[1]
Topological Polar Surface Area	0 Å ²	PubChem[1]
Heavy Atom Count	9	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	0	PubChem[1]

Synthesis of **6-Chloro-2-methylhept-2-ene**

While a specific, detailed experimental protocol for the synthesis of **6-Chloro-2-methylhept-2-ene** is not readily available in the reviewed literature, a plausible and efficient route involves the hydrochlorination of a suitable conjugated diene. The most logical precursor is 2-methyl-1,3-heptadiene. The reaction proceeds via electrophilic addition of hydrogen chloride (HCl) across the conjugated system. This can lead to two potential products: the 1,2-adduct and the 1,4-adduct. The formation of **6-Chloro-2-methylhept-2-ene** would result from a 1,4-addition mechanism.

Proposed Experimental Protocol: Hydrochlorination of 2-methyl-1,3-heptadiene

This protocol is based on general procedures for the hydrochlorination of conjugated dienes.

Objective: To synthesize **6-Chloro-2-methylhept-2-ene** via 1,4-addition of HCl to 2-methyl-1,3-heptadiene.

Materials:

- 2-methyl-1,3-heptadiene
- Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent like diethyl ether)
- Anhydrous diethyl ether (or other suitable aprotic solvent)
- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Gas inlet tube
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** A solution of 2-methyl-1,3-heptadiene in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube. The flask is cooled in an ice bath to 0 °C.
- **Hydrochlorination:** Anhydrous hydrogen chloride gas is bubbled through the stirred solution at a slow, steady rate. Alternatively, a pre-prepared solution of HCl in anhydrous diethyl ether can be added dropwise. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Quenching:** Upon completion of the reaction, the mixture is carefully poured into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize any excess HCl.

- Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are then washed with brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product, which may be a mixture of 1,2- and 1,4-addition products, is purified by fractional distillation or column chromatography to isolate the desired **6-Chloro-2-methylhept-2-ene**.

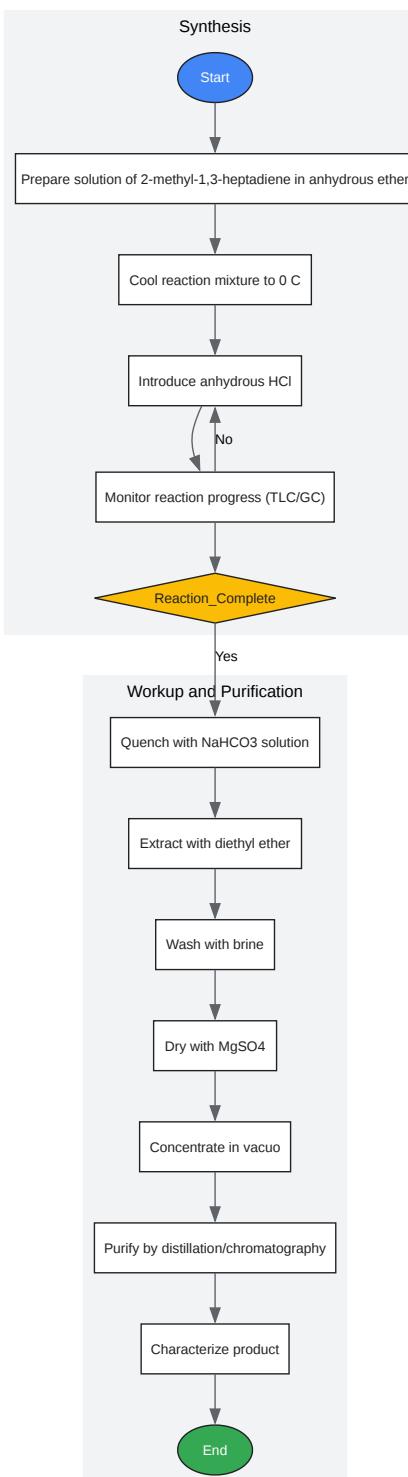
Characterization: The purified product should be characterized by spectroscopic methods such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Logical Workflow and Diagrams

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of **6-Chloro-2-methylhept-2-ene**.

Synthesis Workflow for 6-Chloro-2-methylhept-2-ene

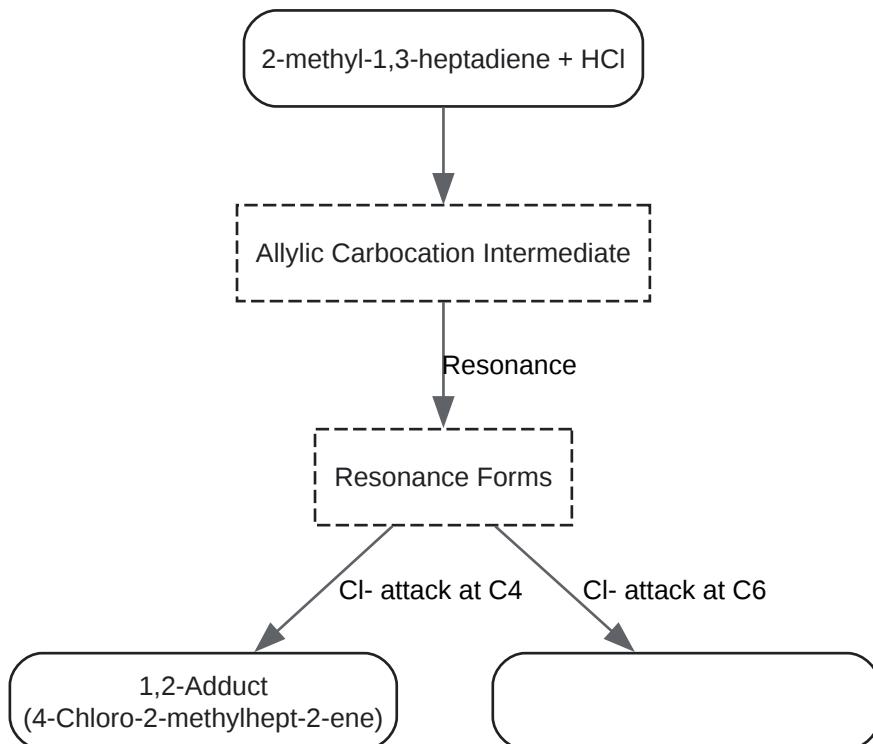
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Caption: A logical workflow for the synthesis of **6-Chloro-2-methylhept-2-ene**.

Reaction Mechanism Pathway

The reaction of 2-methyl-1,3-heptadiene with HCl proceeds through a carbocation intermediate which can exist in two resonance forms, leading to the formation of both 1,2- and 1,4-addition products.

Reaction Mechanism: Hydrochlorination of 2-methyl-1,3-heptadiene



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Caption: A simplified diagram of the reaction pathway.

Conclusion

This technical guide provides essential information on **6-Chloro-2-methylhept-2-ene** for researchers and professionals in the field of chemistry. While experimental data is limited, this document offers a solid foundation for its synthesis and handling based on established

chemical principles and computational data. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

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References

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- To cite this document: BenchChem. [6-Chloro-2-methylhept-2-ene IUPAC name and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15434989#6-chloro-2-methylhept-2-ene-iupac-name-and-cas-number>

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